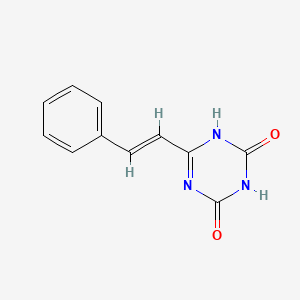
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in cytokine signaling pathways.
Wirkmechanismus
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide acts as a JAK inhibitor, which means that it blocks the activity of the JAK family of enzymes. These enzymes are involved in cytokine signaling pathways, which are important for the regulation of immune system function. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and immune system activation in animal models of autoimmune diseases. In clinical studies, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it is a specific inhibitor of the JAK family of enzymes, which means that it has a targeted effect on cytokine signaling pathways. This specificity can be useful in studying the role of JAK enzymes in various diseases. However, one limitation of this compound is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research could focus on the development of more specific JAK inhibitors that have fewer off-target effects. Another area of research could focus on the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research could explore the potential use of this compound in other diseases, such as cancer and infectious diseases.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 4-pyridinemethanol to form the intermediate compound, 4-methylbenzenesulfonate-4-pyridinemethanol. This intermediate is then reacted with 2-chloroethanol and sodium hydride to form the ethoxyethyl derivative. The final step involves the reaction of the ethoxyethyl derivative with 5-chloro-2-aminobenzenesulfonamide to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has been shown to inhibit the JAK family of enzymes, which are involved in cytokine signaling pathways. By inhibiting these enzymes, this compound can reduce inflammation and immune system activation, which are key features of many autoimmune diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-4-6-17-7-5-12/h4-9,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQCIGKHZKINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)


![1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5410931.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 3-(4-nitrophenyl)acrylate](/img/structure/B5410937.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)
![2-methoxy-N-methyl-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5410951.png)
![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-4-methoxybenzamide](/img/structure/B5410954.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5410962.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5410964.png)
![1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5410965.png)